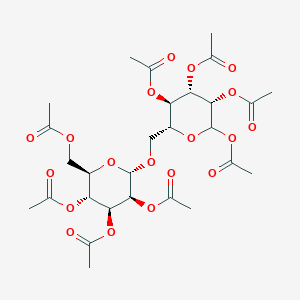

1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-D-mannopyrannose

Description

1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-D-mannopyrannose (CAS: 72691-29-3) is a fully acetylated mannobiose derivative with the molecular formula C₂₈H₃₈O₁₉ and a molecular weight of 678.59 g/mol . This compound features a disaccharide structure where both the reducing and non-reducing mannose units are acetylated at all hydroxyl groups except the anomeric position of the reducing end. It is widely utilized in glycobiology and chemical synthesis as a protected intermediate for constructing complex oligosaccharides or glycoconjugates . Commercial suppliers such as Santa Cruz Biotechnology and CymitQuimica offer this compound at varying prices (e.g., €331.00 for 5 mg), reflecting its specialized applications in glycoengineering and carbohydrate-mediated biological studies .

Propriétés

IUPAC Name |

[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-12(2)30)23(41-14(4)32)25(43-16(6)34)27(46-19)38-10-20-22(40-13(3)31)24(42-15(5)33)26(44-17(7)35)28(47-20)45-18(8)36/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25+,26+,27+,28?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTLGGDVHFXGLI-RHRLCGFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101125632 | |

| Record name | D-Mannopyranose, 6-O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-, 1,2,3,4-tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101125632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123809-60-9 | |

| Record name | D-Mannopyranose, 6-O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-, 1,2,3,4-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123809-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Mannopyranose, 6-O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-, 1,2,3,4-tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101125632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Orthoester-Mediated Glycosylation

A widely adopted strategy involves the use of orthoester intermediates to construct the α-(1→6) glycosidic bond. This method, adapted from large-scale syntheses of mannose derivatives, begins with per-O-acetylation of D-mannose. Treatment with acetic anhydride and iodine generates penta-O-acetyl-D-mannopyranose, which undergoes bromination with 30% HBr in acetic acid to yield acetobromomannose . Subsequent reaction with ethanol and 2,4,6-collidine forms a 1,2-orthoester, which is hydrolyzed under mild acidic conditions to expose the C6 hydroxyl group .

The critical glycosylation step employs a fully acetylated mannose donor, such as 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose, activated by trifluoromethanesulfonic anhydride (Tf₂O) in pyridine. This generates a reactive triflate intermediate, which couples with the C6 hydroxyl of the acceptor mannose derivative to form the α-linked disaccharide . The reaction typically proceeds in dichloromethane at 0–25°C, achieving yields of 60–75% after purification .

Key Considerations:

-

Orthoester hydrolysis must be carefully controlled to prevent acyl migration .

-

The use of collidine as a base minimizes side reactions during orthoester formation .

Trityl Protection and Sequential Acetylation

An alternative approach leverages trityl (triphenylmethyl) groups for temporary protection of the primary hydroxyl group. Starting with D-mannose, trityl chloride selectively shields the C6 position in pyridine at 50°C, followed by per-acetylation of the remaining hydroxyls with acetic anhydride . The trityl group is subsequently removed using 33% HBr in acetic acid, yielding 1,2,3,4-tetra-O-acetyl-β-D-mannopyranose with a free C6 hydroxyl .

Glycosylation is achieved by activating a second acetylated mannose unit (e.g., 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide) with silver triflate in the presence of molecular sieves. This promoter ensures α-selectivity, with the reaction proceeding in anhydrous dichloromethane at −20°C to room temperature . The disaccharide product is isolated in 45–55% yield after column chromatography .

Optimization Data:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Tritylation | Trityl chloride, pyridine, 50°C | 46 |

| Acetylation | Acetic anhydride, pyridine, RT | 92 |

| Glycosylation | AgOTf, molecular sieves, −20°C→RT | 55 |

Direct Oxidative Coupling

A less common but efficient method involves TEMPO-mediated oxidation of a primary alcohol intermediate. Following tritylation and acetylation as described above, the C6 hydroxyl of 1,2,3,4-tetra-O-acetyl-β-D-mannopyranose is oxidized to a carboxylic acid using TEMPO and bis(acetoxy)iodobenzene (BAIB) . While this step is typically employed for uronic acid synthesis, it highlights the versatility of intermediates that could be adapted for glycosylation by reductive amination or other coupling strategies .

Challenges and Side Reactions

-

Anomeric Control : Achieving high α-selectivity requires precise activation conditions. Silver triflate and hindered bases like 2,6-di-tert-butylpyridine suppress β-side product formation .

-

Acyl Migration : Acidic conditions during deprotection risk acetyl group migration from C2/C3 to C6. Neutral workup protocols (e.g., sodium bicarbonate quenching) mitigate this .

-

Orthoester Stability : Orthoester intermediates are prone to premature hydrolysis. Anhydrous solvents and controlled temperatures (0–5°C) improve stability .

Comparative Analysis of Methods

Analyse Des Réactions Chimiques

Types of Reactions

1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-D-mannopyrannose can undergo several types of chemical reactions, including:

Hydrolysis: Removal of acetyl groups to yield free hydroxyl groups.

Glycosylation: Formation of glycosidic bonds with other carbohydrate molecules.

Oxidation and Reduction: Though less common, these reactions can modify the functional groups on the mannopyranosyl units.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Glycosylation: Catalysts such as silver triflate or boron trifluoride etherate.

Oxidation: Reagents like periodic acid or sodium periodate.

Major Products

Hydrolysis: Produces D-mannopyranose and acetic acid.

Glycosylation: Yields various glycosides depending on the reactants used.

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Drug Delivery Systems

- The compound's structural properties allow it to be utilized in drug delivery systems. Its acetylated groups can enhance solubility and stability of drugs, facilitating their transport within biological systems. Studies have shown that sugar derivatives can improve the bioavailability of poorly soluble drugs by forming inclusion complexes or enhancing membrane permeability.

-

Antiviral Agents

- Research indicates that mannosides can act as antiviral agents by mimicking natural sugars that viruses recognize for cell entry. The specific structure of 1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-a-D-mannopyranosyl)-D-mannopyrannose may enhance its efficacy against certain viral infections by blocking viral entry into host cells.

-

Vaccine Development

- Glycoconjugates derived from this compound have been explored for use in vaccine formulations. By conjugating the tetrasaccharide to protein carriers, researchers aim to elicit stronger immune responses against pathogens through the presentation of carbohydrate antigens.

Biochemical Research

-

Glycosylation Reactions

- This compound serves as an important glycosyl donor in synthetic organic chemistry. Its reactivity allows for the formation of glycosidic bonds with various acceptors to produce more complex oligosaccharides and polysaccharides. This is particularly useful in the synthesis of glycoproteins and glycolipids.

-

Structural Studies

- The compound is utilized in structural biology to study carbohydrate-protein interactions. By modifying its structure and observing binding affinities with lectins or enzymes, researchers gain insights into carbohydrate recognition processes essential for cell signaling and pathogen recognition.

Food Industry Applications

-

Flavor Enhancers

- Acetylated sugars are sometimes used as flavor enhancers in food products due to their sweetening properties without contributing significant calories. The unique structure of this tetrasaccharide may provide novel flavor profiles that can be beneficial for low-calorie food formulations.

-

Preservatives

- The antimicrobial properties associated with certain sugar derivatives suggest potential applications as natural preservatives in food products. The compound's ability to inhibit microbial growth can extend the shelf life of various food items.

Case Studies and Research Findings

Mécanisme D'action

The compound exerts its effects primarily through its ability to form glycosidic bonds. The acetyl groups protect the hydroxyl groups during reactions, allowing for selective deprotection and subsequent reactions. The molecular targets and pathways involved include:

Enzymatic Hydrolysis: Enzymes such as esterases can remove acetyl groups.

Glycosylation Pathways: Involves glycosyltransferases that facilitate the formation of glycosidic bonds.

Comparaison Avec Des Composés Similaires

2,3,4,6-Tetra-O-acetyl-D-mannopyranose

- Molecular Formula : C₁₄H₂₀O₁₀

- Molecular Weight : 348.30 g/mol

- Acetylation Pattern: All hydroxyl groups (2,3,4,6 positions) except the anomeric center are acetylated.

- Applications: A key building block in glycosylation reactions due to its stability and reactivity. It serves as a precursor for synthesizing mannose-containing glycans .

1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose

- Molecular Formula : C₁₄H₂₀O₁₀

- Molecular Weight : 348.30 g/mol

- Acetylation Pattern: Acetylation at 1,3,4,6 positions, with a β-configuration at the anomeric center.

- Key Differences: The β-anomeric configuration and distinct acetylation pattern alter its reactivity in glycosidic bond formation compared to α-anomers. This compound is particularly useful in stereoselective syntheses .

Non-Acetylated and Differently Protected Derivatives

6-O-α-D-Mannopyranosyl-D-mannopyranose

- Molecular Formula : C₁₂H₂₂O₁₁

- Molecular Weight : 342.29 g/mol

- Protection: No acetyl groups; free hydroxyl groups.

- Applications: Used in biological studies to investigate mannose-specific lectin interactions without interference from protecting groups .

2,3,4,6-Tetra-O-benzyl-D-mannopyranose

- Molecular Formula : C₃₄H₃₄O₆

- Molecular Weight : 538.63 g/mol

- Protection : Benzyl groups at 2,3,4,6 positions.

- Key Differences: Benzyl groups provide acid stability but require hydrogenolysis for deprotection. This compound is favored in multi-step syntheses requiring orthogonal protection strategies .

Comparative Analysis Table

Structural and Functional Insights

Solubility and Reactivity

- Acetylated Compounds : Enhanced lipophilicity improves solubility in organic solvents (e.g., chloroform, acetonitrile), making them ideal for chemical synthesis. However, acetyl groups are base-labile, requiring mild deprotection conditions (e.g., enzymatic hydrolysis) .

- Benzylated Compounds: Greater stability under acidic conditions but require harsh deprotection methods (e.g., hydrogenolysis), limiting their use in sensitive reactions .

Research Findings

- The target compound has been employed in synthesizing neoglycolipids for immunological studies, highlighting its role in mimicking natural glycans .

- Enzymatic hydrolysis of acetylated intermediates (e.g., ) demonstrates compatibility with green chemistry principles, reducing reliance on toxic reagents .

Activité Biologique

1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-D-mannopyranose is a complex carbohydrate derivative that exhibits various biological activities. Its structure suggests potential interactions with biological systems due to its glycosidic linkages and acetylation patterns. This article explores the compound's biological activity, including its therapeutic potential and mechanisms of action.

Chemical Structure

The compound is characterized by:

- Chemical Formula : C_{20}H_{34}O_{14}

- Molecular Weight : 462.48 g/mol

- Functional Groups : Multiple acetyl groups and mannopyranosyl moieties.

Antimicrobial Properties

Research has indicated that glycosylated compounds can exhibit antimicrobial activity. A study demonstrated that similar acetylated mannose derivatives showed significant inhibitory effects against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 20 |

| P. aeruginosa | 18 |

Immunomodulatory Effects

Glycoconjugates like this compound have been shown to modulate immune responses. In vitro studies suggest that it can enhance the activity of macrophages and dendritic cells, leading to increased cytokine production and improved antigen presentation.

- Cytokine Production : Increased levels of TNF-α and IL-6 were observed in macrophages treated with the compound.

Anti-inflammatory Activity

The compound has demonstrated potential anti-inflammatory effects in preclinical models. It appears to inhibit the NF-κB signaling pathway, which is crucial in the inflammatory response.

- Experimental Model : In a carrageenan-induced paw edema model in rats, administration of the compound resulted in a significant reduction in swelling compared to controls.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry investigated several acetylated mannose derivatives for their antimicrobial properties. The results indicated that 1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-D-mannopyranose exhibited a higher potency against Gram-positive bacteria compared to its non-acetylated counterparts.

Case Study 2: Immunomodulation

In another study focusing on immunomodulatory effects, researchers treated murine macrophages with the compound and assessed cytokine production using ELISA assays. The results showed a statistically significant increase in pro-inflammatory cytokines (TNF-α and IL-1β), suggesting that the compound may enhance immune responses.

The biological activities of 1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-D-mannopyranose can be attributed to:

- Glycosidic Interactions : The presence of multiple sugar moieties allows for specific binding interactions with lectins and other carbohydrate-binding proteins.

- Acetylation Impact : Acetyl groups may enhance solubility and bioavailability while also modulating receptor interactions.

- Cell Signaling Modulation : The compound's influence on signaling pathways like NF-κB indicates its potential as an anti-inflammatory agent.

Q & A

Q. Q1: What are the critical steps in synthesizing acetylated mannopyranosyl derivatives, and how can reaction conditions be optimized?

Synthesis typically involves sequential acetylation and glycosylation. For example, acetylation of hydroxyl groups is performed using acetic anhydride-pyridine (1:1) under anhydrous conditions, achieving >95% yield when monitored by TLC . Glycosylation requires activating agents (e.g., trichloroacetimidate donors) and molecular sieves to control moisture. Key parameters include:

Q. Q2: What analytical techniques are most reliable for confirming the regiochemistry and stereochemistry of acetylated mannopyranose derivatives?

- NMR : ¹H/¹³C NMR resolves acetyl group positions. For example, the anomeric proton (δ 5.2–5.5 ppm) and acetyl methyl signals (δ 2.0–2.1 ppm) confirm substitution patterns .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+Na]⁺ = 1497.5589 for a trisaccharide derivative) .

- Optical Rotation : Specific rotation ([α]D -62° in chloroform) confirms α/β configurations .

Advanced Experimental Design

Q. Q3: How can researchers design experiments to study enzymatic interactions with acetylated mannose derivatives?

- Enzyme Assays : Use deacetylated analogs (e.g., methyl α-D-mannopyranoside) as substrates for mannosidases or glycosyltransferases. Monitor hydrolysis/transfer via HPLC or fluorescence assays .

- Competitive Inhibition : Introduce acetylated derivatives (e.g., 3,6-di-O-mannosyl-D-mannose) to probe binding specificity. Measure IC₅₀ values to compare inhibition potency .

Q. Q4: How should researchers resolve discrepancies in NMR or MS data for acetylated oligosaccharides?

- Artifact Identification : Check for partial deacetylation (e.g., signals at δ 3.5–4.0 ppm for free hydroxyls) or glycosidic bond cleavage during MS ionization .

- Isotopic Purity : Verify synthetic intermediates using elemental analysis (e.g., C 53.7%, H 5.9% vs. calculated values) .

- Cross-Validation : Compare NMR data with literature (e.g., J coupling constants for α-1→6 vs. α-1→3 linkages) .

Functional Studies in Glycobiology

Q. Q5: What strategies are effective for probing the role of acetylated mannose derivatives in immune recognition?

- Surface Plasmon Resonance (SPR) : Immobilize acetylated trisaccharides on sensor chips to measure binding kinetics with lectins (e.g., DC-SIGN) .

- Cell-Based Assays : Treat dendritic cells with acetylated analogs and quantify cytokine secretion (e.g., IL-12) to assess immunomodulatory effects .

Methodological Challenges in Scaling Synthesis

Q. Q6: What challenges arise when scaling up the synthesis of highly acetylated mannose derivatives, and how can they be mitigated?

- Side Reactions : Over-acetylation or β-elimination can occur at >100 mg scales. Use controlled stoichiometry (e.g., 1.1 eq Ac₂O per hydroxyl) and low temperatures .

- Purification : Flash chromatography (SiO₂, ethyl acetate/hexane) resolves acetylated intermediates, but HPLC may be needed for >90% purity in glycoconjugates .

Advanced Applications in Glycoconjugate Design

Q. Q7: How can acetylated mannose derivatives be incorporated into neoglycoconjugates for vaccine development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.